Calcium mesoxalate

Vue d'ensemble

Description

Calcium mesoxalate is an inorganic compound composed of calcium, carbon, oxygen, and hydrogen. It is a white crystalline solid with a molecular weight of 110.09 g/mol and a melting point of 740 °C. It is found in nature as a mineral called mesoxalite. It is used in a variety of applications, including chemical synthesis, laboratory experiments, and medical treatments.

Applications De Recherche Scientifique

Conservation of Carbonate Rock

Calcium mesoxalate: plays a significant role in the conservation of carbonate rock, which is crucial for preserving cultural heritage. Researchers have experimented with depositing a calcium oxalate layer on stone surfaces to increase their anti-dissolution properties . This method involves the sequential application of ammonium oxalate, methyl oxalate, and calcium acetate acid mixed solutions, allowing calcium carbonate and calcium oxalate to react within the stone to reinforce it .

Formation Mechanisms and Cytotoxicity Studies

In the medical field, Calcium mesoxalate is used to study the formation mechanisms and cytotoxicity of calcium oxalate monohydrate (COM) crystals . These studies are essential for understanding the development of kidney stones and finding potential treatments, as COM is a common constituent of such stones .

Biomineralization Research

The synthesis of biogenic crystals, including calcium oxalate crystals, is a topic of interest in biomineralization research . These studies delve into the biological functions of these crystals and their role in the genesis, evolution, and preservation of life on Earth .

Agricultural Applications

Calcium mesoxalate may also find applications in agriculture, particularly in the study of plant ‘gemstones’ or biogenic crystals. These crystals are believed to have various functions in plants, including defense against herbivory and detoxification .

Environmental Archaeology

In environmental archaeology, calcium mesoxalate can be used to analyze and preserve archaeological findings. The sequential application of calcium oxalate solutions has been proposed to protect and reinforce stone materials found in archaeological sites .

Advanced Coating Materials

Calcium mesoxalate is being explored as an advanced coating material for heritage preservation . The protective films created by calcium oxalate solutions can increase coverage area and modify crystal morphology, offering a promising approach for the conservation of historical artifacts .

Mécanisme D'action

Target of Action

Calcium mesoxalate, also known as ketomalonic acid calcium trihydrate, mesoxalic acid calcium trihydrate, or oxomalonic acid calcium trihydrate , primarily targets B cells . B cells are a type of white blood cell that play a crucial role in the immune system by producing antibodies. Calcium mesoxalate promotes the proliferation of these cells .

Mode of Action

It is known that calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . More than 500 human proteins are known to bind or transport calcium .

Biochemical Pathways

Calcium mesoxalate may affect various biochemical pathways. Calcium signaling plays fundamental roles in cellular activities under both normal and pathological conditions . It is involved in cell proliferation, migration, survival, and gene expression . In response to biophysical inputs, calcium-related ion channels and transporters mediate calcium signaling and interact with cytoskeletal proteins to regulate cellular function .

Pharmacokinetics

It is known that the pharmacokinetic parameters for intravenous administration of calcium from various calcium salts indicate that all three may undergo similar mechanisms of calcium metabolism . The pharmacokinetic process was linear due to a first-order reaction .

Result of Action

Calcium mesoxalate has potential anti-diabetic activity . It promotes B cell proliferation, which could enhance the immune response . Derivatives of Calcium mesoxalate also inhibit the translocation of HIC-1 reverse transcriptase .

Propriétés

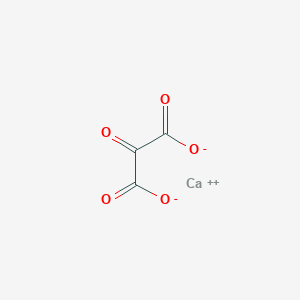

IUPAC Name |

calcium;2-oxopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O5.Ca/c4-1(2(5)6)3(7)8;/h(H,5,6)(H,7,8);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJSBERANQTJJH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21085-60-9 | |

| Record name | Calcium mesoxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021085609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium oxomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM MESOXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62U0QX531Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does calcium mesoxalate impact insulin levels?

A1: Research suggests that calcium mesoxalate may stimulate insulin production in the pancreas. Studies in rats and dogs demonstrated that oral administration of calcium mesoxalate led to a significant increase in pancreatic insulin content. [, , ] The most notable increase was observed in rats after three months of treatment, with insulin levels reaching 1.5 times that of the control group. [] Similar results were found in young dogs, with insulin content doubling after two months of treatment. []

Q2: Are there any in vitro studies investigating the effects of calcium mesoxalate on tissues involved in glucose metabolism?

A3: Yes, a study investigated the effects of various antidiabetic agents, including calcium mesoxalate, on oxygen consumption and anaerobic glycolysis in rabbit liver, pancreas, and leukocytes. [] The results showed that calcium mesoxalate frequently promoted anaerobic glycolysis in the liver and leukocytes, suggesting potential effects on glucose metabolism pathways. []

Q3: Has calcium mesoxalate been tested in a clinical setting for its antidiabetic potential?

A4: Yes, a clinical study explored the antidiabetic action of calcium mesoxalate in 22 diabetic patients. [] The study reported that oral administration of 0.4-1.5g of calcium mesoxalate daily lowered blood sugar and urinary sugar in most pancreatic and extrapancreatic diabetic patients. [] The effect was more pronounced in patients with mild to moderate diabetes compared to those with severe cases. []

Q4: Are there any analytical methods available for quantifying insulin activity in response to calcium mesoxalate?

A6: Researchers have investigated the rat diaphragm method for quantifying insulin activity in blood plasma. [] While this method shows promise, challenges remain due to the influence of plasma components on glucose uptake by the diaphragm. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)

![Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide](/img/structure/B1591996.png)

![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)